![molecular formula C19H19ClN2O2 B7719719 1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide](/img/structure/B7719719.png)
1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in treating neurological disorders.
Wirkmechanismus
1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide acts as a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in the extracellular levels of dopamine. This increase in dopamine levels is believed to be responsible for the therapeutic effects of 1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide in treating neurological disorders.
Biochemical and Physiological Effects:
1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide has been shown to increase locomotor activity, induce stereotypic behavior, and produce reinforcing effects in animal studies. It has also been shown to increase dopamine release in the striatum and nucleus accumbens, which are regions of the brain that are involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, it also has some limitations, such as its potential for abuse and its toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide, including its potential use in treating other neurological disorders such as depression and schizophrenia. Additionally, further studies are needed to understand the long-term effects of 1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide on the brain and its potential for abuse. Finally, research is needed to develop more selective dopamine reuptake inhibitors with fewer side effects than 1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide.
Synthesemethoden
The synthesis of 1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide involves the reaction of 4-chlorobenzophenone with piperidine-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with benzoyl chloride to obtain 1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide has been extensively studied for its potential use in treating neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(4-chlorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-6-8-17(9-7-16)21-18(23)14-10-12-22(13-11-14)19(24)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTSJHRCIOXKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.